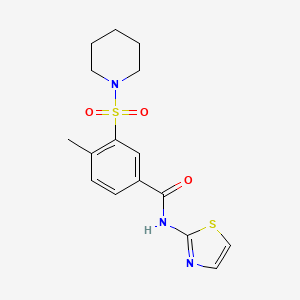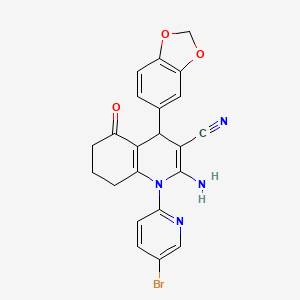
(1Z,2Z)-N~1~,N~2~-bis(3,4-dimethylphenyl)-N'~1~,N'~2~-dihydroxyethanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is a complex organic compound characterized by its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the development of new compounds.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, (Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of (Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (E,E)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
- (Z,E)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
Uniqueness
(Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for applications where specific stereochemical properties are required.
Propiedades
Fórmula molecular |
C18H22N4O2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-N',2-N'-bis(3,4-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide |
InChI |
InChI=1S/C18H22N4O2/c1-11-5-7-15(9-13(11)3)19-17(21-23)18(22-24)20-16-8-6-12(2)14(4)10-16/h5-10,23-24H,1-4H3,(H,19,21)(H,20,22) |
Clave InChI |
BGNPXXRPTZOHAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=C(C(=NC2=CC(=C(C=C2)C)C)NO)NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-sulfamoylphenyl)acetamide]](/img/structure/B15013568.png)
![4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate (non-preferred name)](/img/structure/B15013573.png)
![Ethyl 6-{5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate](/img/structure/B15013577.png)
![3-(5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B15013581.png)
![N'-(1H-indol-3-ylmethylene)-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B15013583.png)

![3-fluorobenzoic acid [4-[(E)-(nicotinoylhydrazono)methyl]phenyl] ester](/img/structure/B15013605.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013617.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15013624.png)

![Ethyl {[5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B15013630.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-4-methoxyphenol](/img/structure/B15013646.png)
![N-(4-Bromo-phenyl)-3-[(3-hydroxy-benzoyl)-hydrazono]-butyramide](/img/structure/B15013651.png)
![N-[(11E)-11H-indeno[1,2-b]quinolin-11-ylidene]-3-methylaniline](/img/structure/B15013657.png)
